2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid
Description
2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid (CAS: 852388-70-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₃NO₂S and a molecular weight of 259.32 g/mol . It features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a (2,4-dimethylphenyl)sulfanyl moiety. This compound is structurally related to pharmacologically active pyridine derivatives and is utilized in research settings for synthesizing heterocyclic frameworks .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-5-6-12(10(2)8-9)18-13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXUBLFJFDNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C=CC=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208147 | |
| Record name | 2-[(2,4-Dimethylphenyl)thio]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852388-70-6 | |
| Record name | 2-[(2,4-Dimethylphenyl)thio]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,4-Dimethylphenyl)thio]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Sulfanyl Group: The 2,4-dimethylphenylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2,4-dimethylphenylthiol with a suitable pyridine derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Synthetic Routes
The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid typically involves several key steps:
- Formation of the Pyridine Ring : This can be achieved through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
- Introduction of the Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions involving 2,4-dimethylphenylthiol and a suitable pyridine derivative.
- Carboxylation : The carboxylic acid group can be added through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production
In industrial settings, optimized synthetic routes are employed to maximize yield and purity while minimizing costs and environmental impact. Techniques may include continuous flow reactors and advanced catalysts.
Types of Reactions
The compound can undergo various chemical transformations:
- Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride.
- Substitution : Electrophilic substitution reactions can occur on the pyridine ring.
Major Products Formed
The reactions can yield several products:
- Oxidation : Sulfoxides and sulfones.
- Reduction : Alcohols.
- Substitution : Nitro derivatives and halogenated derivatives.
Chemistry
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various functionalizations that are valuable in developing new compounds.
Biology
The compound is significant in biological research for studying enzyme interactions. It has potential as an inhibitor in various biological pathways due to its ability to interact with thiol groups in proteins.
Medicine
Ongoing research explores its therapeutic potential, particularly in treating diseases where sulfanyl and pyridine derivatives have shown efficacy. The compound's mechanism involves modulating biological pathways through interactions with specific molecular targets.
Industry
In industrial applications, it is utilized in developing new materials with tailored properties, such as specialized polymers and coatings.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest that this compound could be further investigated for drug development targeting metabolic disorders.
- Material Science Applications : Studies have indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This opens avenues for its use in high-performance materials.
- Pharmacological Investigations : Preliminary pharmacological studies have shown that derivatives of this compound possess anti-inflammatory properties, warranting further exploration into its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Positional Isomers: 2,4-Dimethyl vs. 2,5-Dimethyl Substitution
The positional isomer 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid (CAS: 795290-92-5) shares the same molecular formula (C₁₄H₁₃NO₂S) and weight (259.32 g/mol) as the target compound but differs in the substitution pattern of the phenyl ring (2,5-dimethyl vs. 2,4-dimethyl) . Key differences include:
- Crystallinity : Variations in crystal packing due to methyl group positioning could influence solubility and melting points.
Substituent Variation: Sulfanyl vs. Amino Groups
2-[(2,4-Dimethylphenyl)amino]nicotinic acid (CAS: 17782-10-4) replaces the sulfanyl group with an amino (-NH-) linkage . This substitution introduces significant differences:
- Acidity: The carboxylic acid group in both compounds retains acidity (pKa ~2-3), but the amino group (pKa ~4-5) adds basicity, altering solubility in physiological pH.
- Electronic Effects: The amino group is electron-donating, increasing electron density on the pyridine ring, whereas the sulfanyl group is weakly electron-withdrawing.
Core Structure Modifications: Phenyl vs. Nitrophenyl Groups
2-{[(4-Nitrophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS: 304475-38-5) introduces a nitro group on the benzyl-sulfanyl moiety . Key contrasts include:
- Reactivity : The nitro group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution but deactivating it for nucleophilic reactions.
- Lipophilicity : The nitro group increases polarity, reducing membrane permeability compared to the dimethyl-substituted analog.
Simplified Derivatives: 2-(Phenylsulfanyl)pyridine-3-carboxylic Acid
Comparative observations:
- Crystallography : The unsubstituted compound forms dimeric structures via carboxylic acid hydrogen bonding, with dihedral angles between aromatic rings of ~55–58° . Methyl groups in the target compound may disrupt this packing, altering crystallinity.
- Synthesis: Both compounds are synthesized via nucleophilic aromatic substitution (e.g., 2-chloronicotinic acid + thiophenol derivatives) .
Biological Activity
2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid is an organic compound with the molecular formula C14H13NO2S. It features a pyridine ring substituted with a carboxylic acid group and a 2,4-dimethylphenylsulfanyl group. This compound has garnered attention in biological research due to its potential therapeutic applications and unique structural properties.
- Molecular Formula : C14H13NO2S
- Molecular Weight : 255.32 g/mol
- CAS Number : 852388-70-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfanyl group can form interactions with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their activity and modulating various biological pathways.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that derivatives of similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key enzymes involved in cancer progression .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Doxorubicin | 2.29 | HeLa | DNA intercalation |
| Compound A | 11.0 | HeLa | Apoptosis induction |
| Compound B | 0.69 | HeLa | HDAC inhibition |
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For example, similar sulfanyl-pyridine derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Case Studies
- Inhibition of Tyrosinase : A study on related compounds demonstrated that certain derivatives effectively inhibited tyrosinase activity, which is crucial for melanin production. This inhibition suggests potential applications in skin-related therapies and cosmetic formulations .
- Antimicrobial Activity : Other derivatives have shown promising results against drug-resistant bacterial strains, indicating that modifications to the sulfanyl-pyridine structure could enhance antimicrobial properties .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. These studies highlight the importance of structural modifications in enhancing biological activity.
Comparative Analysis
A comparison of similar compounds reveals that the position of substituents on the pyridine ring significantly affects biological activity:
| Compound | Position of Carboxylic Acid | Biological Activity |
|---|---|---|
| This compound | 3 | Moderate anticancer activity |
| 2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-4-carboxylic acid | 4 | Low anticancer activity |
| 2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-5-carboxylic acid | 5 | Minimal activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2,4-dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid, and what methodological considerations are critical for achieving high purity?
- Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves refluxing 2-chloropyridine-3-carboxylic acid with 2,4-dimethylthiophenol in a polar aprotic solvent (e.g., DMF) under inert conditions . Key considerations include:
- Catalyst optimization : Use of potassium carbonate or triethylamine to deprotonate the thiol and drive the reaction.
- Purification : Recrystallization from ethanol or methanol is recommended to remove unreacted thiophenol derivatives .
- Yield monitoring : HPLC or LC-MS analysis (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?
- Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths and dihedral angles between the pyridine and dimethylphenyl groups (e.g., dihedral angles ~55–58° in analogous structures) .
- Spectroscopy :
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-S vibration (~680 cm⁻¹) .
- NMR : Aromatic protons in the pyridine ring (δ 8.2–8.5 ppm) and dimethylphenyl group (δ 2.3–2.5 ppm for CH₃) .
Q. What solvent systems are optimal for enhancing the solubility of this compound in biological assays?
- Answer : The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic groups. Recommended strategies:
- Co-solvents : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) for in vitro studies.
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) with mild bases (e.g., sodium bicarbonate) to improve solubility in buffer systems .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence the compound’s biological activity, and what contradictions exist in reported data?
- Answer :
- Activity trends : Analogous sulfanylpyridine derivatives show enhanced antimicrobial or antitumor activity with electron-withdrawing substituents (e.g., -Cl, -CF₃) . However, the 2,4-dimethyl substitution in this compound may reduce reactivity due to steric hindrance .
- Contradictions : Some studies report diminished activity in dimethyl-substituted analogs compared to monosubstituted variants, suggesting a trade-off between lipophilicity and target binding .
Q. What experimental strategies can resolve discrepancies in crystallographic data between synthesized batches?
- Answer : Batch-to-batch variability in crystal packing (e.g., dimerization via carboxylic acid groups) may arise from:
- Cooling rate differences : Slow cooling during recrystallization favors thermodynamically stable polymorphs .
- Hydration states : Use TGA-DSC to detect hydrate formation. If polymorphs impact bioactivity (e.g., solubility), patent literature suggests controlled crystallization with hydrobromic acid to stabilize specific forms .
Q. How can researchers optimize the compound’s synthetic yield while minimizing byproducts like disulfide derivatives?
- Answer :
- Oxidative byproduct suppression : Conduct reactions under nitrogen/argon and add reductants (e.g., ascorbic acid) to prevent thiol oxidation .
- Stoichiometric control : Use a 1.2:1 molar ratio of 2,4-dimethylthiophenol to 2-chloropyridine-3-carboxylic acid to limit excess thiol .
- Real-time monitoring : Employ Raman spectroscopy to track disulfide formation (S-S stretch ~500 cm⁻¹) and adjust conditions dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
